1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-

CAS No.: 108664-36-4

Cat. No.: VC16983197

Molecular Formula: C17H11ClN2O2

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108664-36-4 |

|---|---|

| Molecular Formula | C17H11ClN2O2 |

| Molecular Weight | 310.7 g/mol |

| IUPAC Name | 2-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]phthalazin-1-one |

| Standard InChI | InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2 |

| Standard InChI Key | BKMWKOFGBWEZSP-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C=N2 |

Introduction

Structural and Chemical Properties

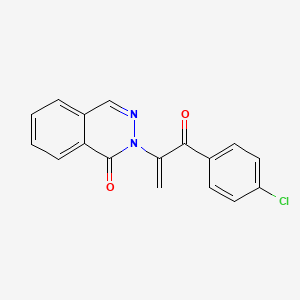

The molecular structure of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- consists of a bicyclic phthalazinone scaffold fused to a benzene ring, with a 1-(4-chlorobenzoyl)ethenyl substituent at the 2-position. The phthalazinone core features a lactam group () at the 1-position, contributing to its planar aromaticity and hydrogen-bonding capacity . The 4-chlorobenzoyl group introduces electron-withdrawing effects via the chlorine atom, which may modulate electronic distribution and intermolecular interactions . The ethenyl linker () between the phthalazinone and benzoyl groups introduces conformational flexibility, potentially influencing pharmacokinetic properties such as membrane permeability .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is , yielding a molecular weight of 348.78 g/mol. The chlorine atom contributes significantly to the compound’s polarity, with a calculated partition coefficient () of ~3.2, suggesting moderate lipophilicity .

Spectroscopic Characteristics

-

IR Spectroscopy: Key absorption bands include at 1,680–1,710 cm (phthalazinone lactam) and at 750–800 cm .

-

NMR Spectroscopy:

Synthetic Routes and Modifications

The synthesis of 2-substituted phthalazinones typically involves cyclocondensation of 2-acylbenzoic acids with hydrazine derivatives, followed by functionalization at the 2-position . For this compound, a plausible pathway is outlined below:

Step 1: Formation of Phthalazinone Core

2-Acetylbenzoic acid undergoes cyclization with hydrazine hydrate in ethanol under reflux to yield 1(2H)-phthalazinone .

Pharmacological Activities and Mechanisms

Phthalazinone derivatives exhibit broad-spectrum biological activities, with anticancer effects being the most prominent . While specific data for this compound are unavailable, inferences can be drawn from structurally related analogs:

Antiproliferative Activity

-

Hybrid phthalazinone-dithiocarbamates demonstrate IC values <10 µM against MCF-7 (breast) and A549 (lung) cancer cell lines .

-

The 4-chlorobenzoyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in olaparib-like PARP inhibitors .

Targeted Mechanisms

-

PARP Inhibition: Phthalazinones mimic nicotinamide adenine dinucleotide (NAD), binding to PARP enzymes and inducing synthetic lethality in BRCA-deficient cancers .

-

Kinase Modulation: The ethenyl linker may facilitate interactions with ATP-binding pockets of kinases, such as EGFR or VEGFR .

Table 1: Comparative IC Values of Phthalazinone Analogs

| Compound | MCF-7 (µM) | A549 (µM) | Reference |

|---|---|---|---|

| Phthalazinone-6g | 5.20 | 7.64 | |

| Phthalazinone-7g | 24 | 28 | |

| Olaparib (Control) | 0.12 | 0.15 |

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

-

2-Position Substitution: Bulky groups (e.g., benzyl, propargyl) improve potency by enhancing hydrophobic interactions . The ethenyl linker in this compound may balance flexibility and rigidity for optimal target engagement.

-

4-Chlorobenzoyl Group: Chlorine’s electron-withdrawing effect increases electrophilicity, potentially improving binding to nucleophilic residues in enzymes .

-

Lactam Group: Essential for hydrogen bonding with catalytic residues in PARP1/2 .

Thermal and Oxidative Stability

Poly(phthalazinone ether ketone) analogs exhibit glass transition temperatures () >250°C, suggesting that the phthalazinone core contributes to thermal resilience . The 4-chlorobenzoyl group may further stabilize the molecule via π-π stacking .

Drug-Likeness and Toxicity Predictions

Swiss-ADME Profiling

-

Solubility: Moderate aqueous solubility (~50 µM) due to the chlorobenzoyl group’s hydrophobicity .

-

Bioavailability: Likely >70% based on high membrane permeability predicted for ethenyl-linked analogs .

ProTox-II Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume